

# A Comparative Performance Analysis of Enteric Coating Systems: Aquateric® vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025



For researchers, scientists, and drug development professionals, the selection of an appropriate enteric coating is a critical decision influencing the efficacy and stability of oral dosage forms. This guide provides an objective comparison of **Aquateric®**, an alginate-based enteric coating, with other commonly used polymer alternatives, supported by established experimental methodologies.

Enteric coatings serve as a protective barrier, preventing the premature release of active pharmaceutical ingredients (APIs) in the acidic environment of the stomach. This targeted release in the higher pH of the small intestine is crucial for drugs that are acid-labile, cause gastric irritation, or require localized intestinal absorption. While various polymers are available for enteric coating, this guide focuses on the performance characteristics of **Aquateric**® in comparison to other widely utilized systems.

## **Performance Attributes of Enteric Coatings**

The ideal enteric coating should exhibit robust resistance to gastric fluid while ensuring rapid and complete dissolution at the intended intestinal pH. Key performance indicators include acid resistance, dissolution profile in buffered solutions, and the mechanical properties of the film coat.

**Aquateric**® N100 is an alginate-based coating system derived from brown seaweed.[1][2] It is marketed as a ready-to-use, "clean label" option for nutraceutical and pharmaceutical applications.[3][4] Alternatives commonly used in the pharmaceutical industry include



methacrylic acid copolymers (e.g., Eudragit® series) and cellulose derivatives (e.g., cellulose acetate phthalate, HPMC-P).[5][6]

# **Comparative Data Summary**

The following table summarizes the key characteristics of **Aquateric®** and its alternatives based on publicly available information and typical performance data from literature. Direct head-to-head comparative studies with specific supplier variations of **Aquateric®** are not readily available in published literature, likely due to a single primary manufacturer (IFF, formerly FMC).[3][7][8] The comparison is therefore made against different classes of enteric coating polymers.

| Parameter                  | Aquateric® N100                                         | Methacrylic Acid<br>Copolymers (e.g.,<br>Eudragit® L 100-55)        | Cellulose Derivatives<br>(e.g., HPMC-P)    |
|----------------------------|---------------------------------------------------------|---------------------------------------------------------------------|--------------------------------------------|
| Polymer Base               | Alginate (Natural)[1][2]                                | Methacrylic Acid and Ethyl Acrylate (Synthetic)[9][10]              | Hypromellose Phthalate (Semisynthetic)[6]  |
| Dissolution pH             | Releases at higher pH levels[2][4]                      | Begins to dissolve at pH > 5.5[5]                                   | Begins to dissolve at pH > 5.0-5.5         |
| Preparation                | Ready-to-use<br>aqueous dispersion[4]                   | Available as aqueous dispersions, powders, or organic solutions[10] | Typically requires formulation from powder |
| "Clean Label" Status       | Often marketed as such, derived from natural sources[3] | Synthetic polymer                                                   | Semi-synthetic                             |
| Typical Application        | Tablets, hard and soft capsules, nutraceuticals[1][7]   | Tablets, multiparticulates, capsules[10]                            | Tablets and capsules                       |
| Plasticizer<br>Requirement | May require plasticizers depending on formulation       | Often requires plasticizers for flexibility[11]                     | Generally requires plasticizers            |



## **Experimental Protocols for Performance Evaluation**

To ensure reliable and reproducible results when comparing enteric coating performance, standardized experimental protocols are essential. The United States Pharmacopeia (USP) provides guidelines for disintegration and dissolution testing of delayed-release dosage forms. [12]

### **Disintegration Testing**

The purpose of this test is to determine if the dosage form remains intact in a simulated gastric environment.

#### Methodology:

- Introduce the coated dosage form into a basket-rack assembly.
- Immerse the assembly in 0.1 N Hydrochloric (HCl) acid, maintained at 37 ± 2 °C, for a specified period (typically 2 hours for enteric-coated products).[11][12]
- Observe the dosage form for any signs of disintegration, cracking, or softening of the coating. The tablets or capsules should show no evidence of disintegration.[13]
- After the acid stage, immerse the assembly in a simulated intestinal fluid (e.g., phosphate buffer at pH 6.8) and observe for disintegration within a specified time.

## **Dissolution Testing**

This test quantitatively measures the rate of drug release from the dosage form over time in different media. A two-stage dissolution method is typically employed for enteric-coated products.[12]

#### Methodology:

Acid Stage: Place the dosage form in a dissolution apparatus (e.g., USP Apparatus 1 - baskets, or Apparatus 2 - paddles) containing 0.1 N HCl at 37 ± 0.5 °C for 2 hours.[12]
 Periodically withdraw samples to quantify any premature drug release. The amount of API released should not exceed a specified limit (e.g., 10%).



• Buffer Stage: After 2 hours, either change the medium to a phosphate buffer of pH 6.8 or add a concentrated buffer to the existing acid to achieve a pH of 6.8.[14] Continue the dissolution testing for a specified period (e.g., 45-60 minutes), withdrawing samples at regular intervals to determine the drug release profile.[6][11]

# Visualization of Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical workflow for evaluating enteric coatings and the logical relationship of their pH-dependent functionality.





Click to download full resolution via product page

Caption: Workflow for enteric coating evaluation.





Click to download full resolution via product page

**API** Released

Caption: pH-dependent mechanism of enteric coatings.

## Conclusion



The choice of an enteric coating system depends on a multitude of factors including the physicochemical properties of the API, the desired release profile, processing considerations, and regulatory requirements. **Aquateric**®, with its natural alginate base, offers a compelling "clean label" alternative to traditional synthetic polymers. However, methacrylic acid copolymers and cellulose derivatives have a long history of successful use and a vast body of supporting literature.[5][6]

For any given application, it is imperative for researchers to conduct comparative experimental evaluations using standardized protocols to select the optimal enteric coating that ensures product stability, efficacy, and quality. The methodologies and comparative points outlined in this guide provide a framework for making an informed decision in the development of delayed-release oral pharmaceuticals and nutraceuticals.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Aquateric® N100 Dietary Supplements | IFF Pharma Solutions Pharma Solutions [pharma.iff.com]
- 2. bsce.co.il [bsce.co.il]
- 3. FMC Corporation FMC Health and Nutrition Launches Aquateric™ N100 Enteric Coating, A New Innovation for Nutraceuticals [investors.fmc.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. IMCD Leading Speciality Chemicals & Ingredients Distributor [imcdus.com]
- 8. AQUATERIC N100 IFF | Signet [signetexcipients.com]
- 9. Eudragit®: A Versatile Family of Polymers for Hot Melt Extrusion and 3D Printing Processes in Pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]



- 10. EUDRAGIT® Functional Polymers for Oral Solid Dosage Forms Evonik Industries [healthcare.evonik.com]
- 11. Development of an enteric coating formulation and process for tablets primarily composed of a highly water-soluble, organic acid PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. FORMULATION AND EVALUATION OF ENTERIC COATED TABLETS OF PROTON PUMP INHIBITOR PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of the USP dissolution test method A for enteric-coated articles by planar laser-induced fluorescence PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Performance Analysis of Enteric Coating Systems: Aquateric® vs. Alternatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1166191#comparing-the-performance-of-aquateric-from-different-suppliers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com